

# The Discovery of Robison Ester (D-Glucose 6-Phosphate): A Technical Deep Dive

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**Compound Name:** *d-glucose 6-phosphate disodium salt*

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## Abstract

The identification of d-glucose 6-phosphate, colloquially known as the Robison ester, marked a pivotal moment in the nascent field of biochemistry, fundamentally shaping our understanding of intermediary metabolism. This technical guide provides an in-depth exploration of the discovery, attributed to Robert Robison at the Lister Institute of Preventive Medicine in London. Building upon the foundational work on fermentation by Arthur Harden and William John Young, Robison's meticulous experimentation led to the isolation and characterization of this crucial hexose monophosphate. This document will detail the historical context, the experimental protocols employed, present the available quantitative data in a structured format, and visually articulate the logical and biochemical pathways of the era through detailed diagrams. This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals seeking a deeper understanding of this landmark discovery and its enduring impact on metabolic research and drug discovery.

## Historical Context: From Fermentation to Phosphorylation

The early 20th century was a period of intense investigation into the chemical processes underpinning biological phenomena, with alcoholic fermentation by yeast serving as a primary

model system. The groundwork for the discovery of the Robison ester was laid by the pioneering work of Arthur Harden and William John Young. In 1906, they made the critical observation that the addition of inorganic phosphate to yeast juice significantly accelerated the rate of glucose fermentation.<sup>[1]</sup> This led them to isolate a heat-stable co-factor, which they termed "coferment," and a hexose diphosphate, later identified as fructose 1,6-bisphosphate (the "Harden-Young ester").<sup>[1]</sup> Their work established the essential role of phosphate esters in metabolic pathways, a concept that was not widely understood at the time.

It was within this scientific milieu at the Lister Institute that Robert Robison, working in collaboration with Harden, embarked on a more detailed investigation of the phosphorylated intermediates of fermentation. Their research aimed to elucidate the complete sequence of events initiated by the addition of phosphate to yeast juice.

## The Discovery of a New Hexose Monophosphate

In 1922, Robert Robison published a seminal paper in the Biochemical Journal titled, "A New Phosphoric Ester Produced by the Action of Yeast Juice on Hexoses," which detailed the discovery of what would come to be known as the Robison ester.<sup>[2][3]</sup> Through a series of meticulous experiments, Robison demonstrated that during the fermentation of glucose or fructose by yeast juice, another phosphoric ester, distinct from the Harden-Young diphosphate, was formed. This new ester was a hexose monophosphate.

The key distinction between Robison's work and that of his predecessors was the careful analysis of the fermentation process over time. While Harden and Young had focused on the end-products of prolonged fermentation, Robison investigated the initial stages, leading to the identification of this new, less-phosphorylated intermediate.

## Experimental Protocols

The methodologies employed by Robison, though rudimentary by modern standards, were groundbreaking for their time. The following protocols are reconstructed based on his 1922 publication and contemporary biochemical practices.

## Preparation of Yeast Juice

A consistent and active yeast juice was crucial for the fermentation experiments.

- Yeast Source: Fresh brewer's yeast (*Saccharomyces cerevisiae*) was the primary biological material.
- Cell Lysis: The yeast cells were typically lysed to release their intracellular contents, including the enzymes responsible for fermentation. This was often achieved by grinding the yeast with sand or by subjecting it to high pressure in a press.
- Extraction: The resulting paste was then mixed with a small amount of water and centrifuged to remove intact cells and cell debris. The supernatant, a cell-free extract, constituted the "yeast juice."

## Fermentation Experiments

The core of the discovery lay in the carefully controlled fermentation experiments.

- Reaction Mixture: A typical reaction mixture would consist of the prepared yeast juice, a solution of a hexose sugar (glucose or fructose), and a defined concentration of an inorganic phosphate buffer (e.g., sodium or potassium phosphate).
- Incubation: The mixture was incubated at a controlled temperature, typically around 25-30°C, to allow for enzymatic activity.
- Monitoring Fermentation: The rate of fermentation was monitored by measuring the volume of carbon dioxide evolved over time. This was often done using a gas burette connected to the reaction flask.

## Isolation of the Hexose Monophosphate (Robison Ester)

The isolation of the newly discovered ester required a series of chemical precipitation steps.

- Termination of Fermentation: At a designated time point, the fermentation was stopped, often by adding a protein precipitant like trichloroacetic acid.
- Removal of Proteins: The precipitated proteins were removed by filtration or centrifugation.
- Precipitation of Phosphoric Esters: The hexose phosphates were then precipitated from the deproteinized solution. A common method involved the addition of lead acetate or barium

hydroxide. The different solubilities of the lead or barium salts of the mono- and diphosphates allowed for their partial separation.

- Fractional Precipitation: Robison employed fractional precipitation with alcohol to further separate the monophosphate from the diphosphate and inorganic phosphate. The barium salt of the monophosphate was found to be more soluble in dilute alcohol than the barium salt of the diphosphate.

## Characterization of the Robison Ester

Characterization of the isolated ester was based on its chemical properties.

- Hydrolysis: The ester was subjected to acid hydrolysis, which cleaved the phosphate group from the hexose sugar. The rate of hydrolysis was a key characteristic used to distinguish it from other known phosphoric esters.
- Sugar Analysis: After hydrolysis, the liberated sugar was analyzed. At the time, this involved measuring its reducing power and its optical rotation. These properties were consistent with a glucose or fructose moiety.
- Phosphate Analysis: The amount of inorganic phosphate released upon hydrolysis was quantified, confirming the presence of a single phosphate group per hexose molecule.

## Quantitative Data Presentation

While Robison's 1922 paper provides a detailed qualitative description of his findings, it is important to note that the presentation of quantitative data in early 20th-century biochemical literature differs significantly from modern standards. The data was often presented in a narrative format rather than extensive tables. However, the following tables summarize the key quantitative relationships that can be inferred from his work and the broader research on fermentation at the time.

Parameter	Observation	Implication
CO <sub>2</sub> Evolution vs. Phosphate Added	The initial rate of CO <sub>2</sub> evolution was directly proportional to the amount of inorganic phosphate added.	Confirmed the essential role of phosphorylation in fermentation.
Ester Formation vs. Fermentation	The formation of the hexose monophosphate preceded the peak rate of CO <sub>2</sub> evolution.	Indicated that the monophosphate was an early intermediate in the fermentation pathway.
Ratio of Monophosphate to Diphosphate	The relative amounts of the monophosphate and diphosphate varied depending on the fermentation conditions and duration.	Suggested a dynamic equilibrium and sequential formation of the phosphorylated intermediates.

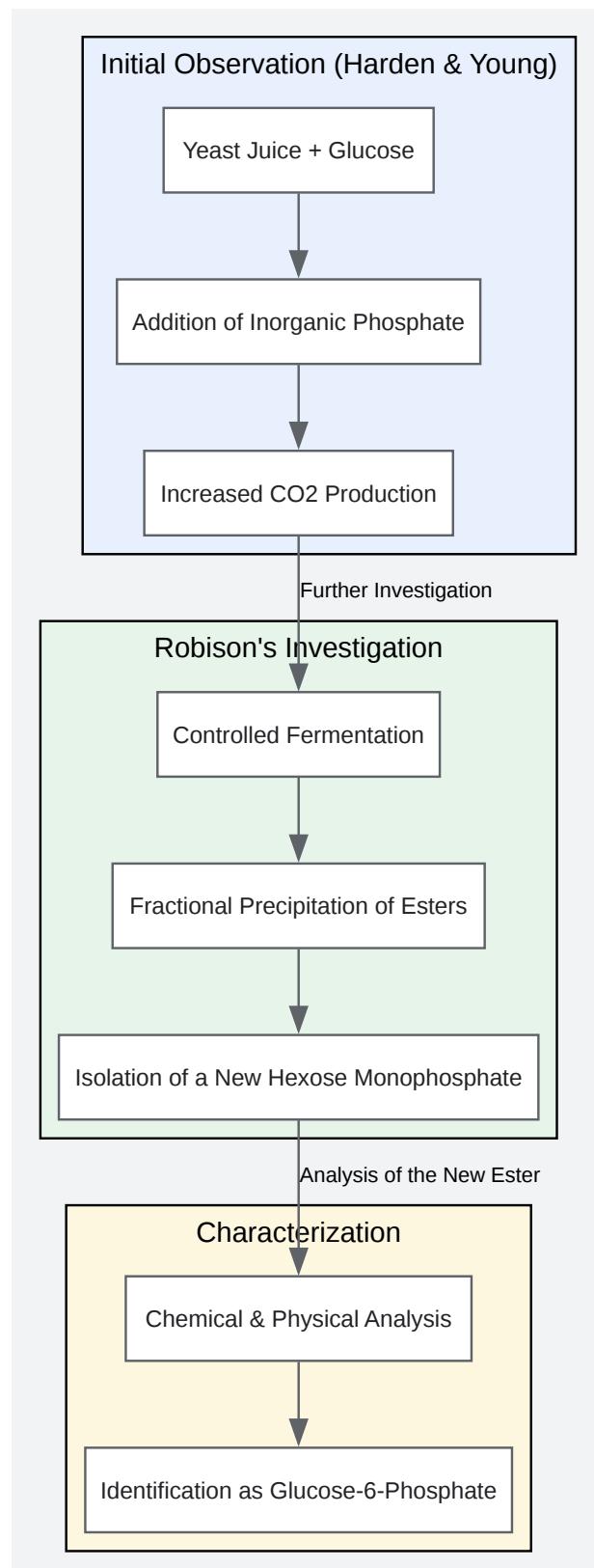
Table 1: Key Quantitative Relationships in Early Fermentation Studies

Property	Robison Ester (Hexose Monophosphate)	Harden-Young Ester (Hexose Diphosphate)
Rate of Acid Hydrolysis	Relatively slow	Rapid
Solubility of Barium Salt	More soluble in dilute alcohol	Less soluble in dilute alcohol
Reducing Power (after hydrolysis)	Consistent with a hexose	Consistent with a hexose
Phosphate to Hexose Ratio	~1:1	~2:1

Table 2: Comparative Properties of the Hexose Esters

## Logical and Biochemical Pathways

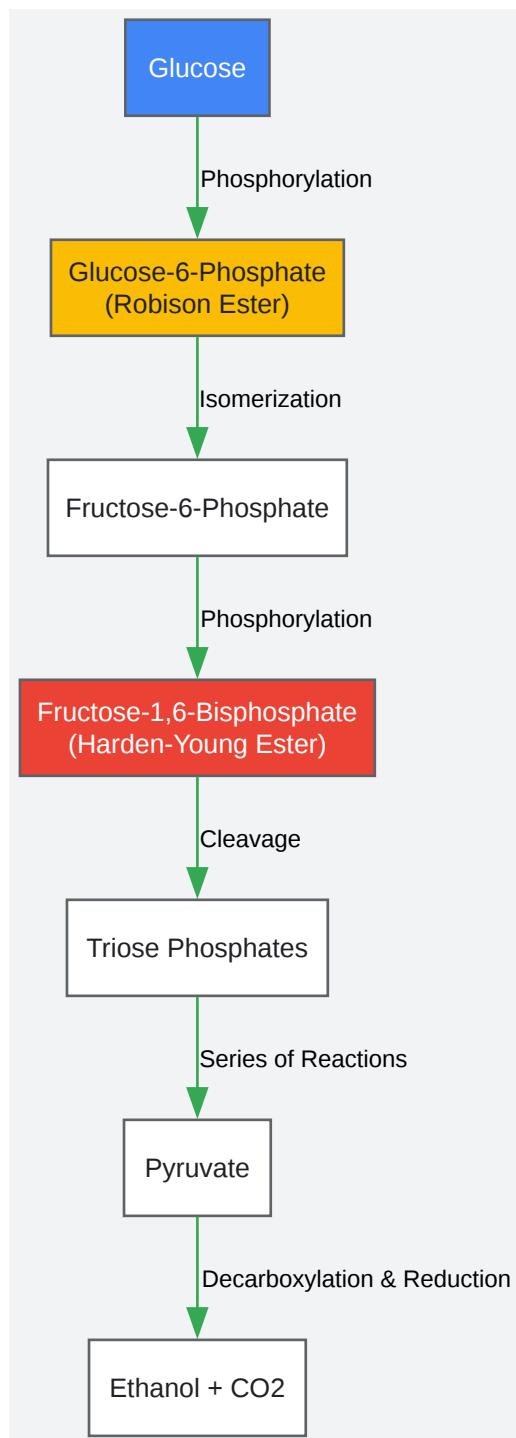
The discovery of the Robison ester was a crucial step in piecing together the complex puzzle of glycolysis. The following diagrams, rendered in Graphviz DOT language, illustrate the logical workflow of the discovery and the evolving understanding of the biochemical pathway.



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Caption: Experimental workflow for the discovery of the Robison ester.

The understanding of the biochemical pathway of fermentation was evolving rapidly during this period. The discovery of the Robison ester helped to fill a critical gap in the sequence of reactions.



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Caption: Simplified glycolysis pathway as understood in the 1920s.

## The Distinction Between Robert Robison and Sir Robert Robinson

It is a point of historical importance to distinguish Robert Robison, the biochemist responsible for the discovery of glucose-6-phosphate, from his contemporary, Sir Robert Robinson, a Nobel laureate in organic chemistry. While both were eminent British scientists working in the early 20th century, their fields of research were distinct. Sir Robert Robinson's work focused on the structure and synthesis of complex organic molecules, such as alkaloids, and he was not involved in the discovery of the Robison ester.

## Significance and Impact on Drug Development

The discovery of the Robison ester was a watershed moment in biochemistry. It solidified the concept of phosphorylated intermediates as central players in metabolic pathways and paved the way for the complete elucidation of glycolysis by Embden, Meyerhof, and Parnas. This understanding of a core metabolic pathway has had profound and lasting implications for drug development.

- **Target for Anti-Infective Agents:** The enzymes of the glycolytic pathway, including hexokinase which catalyzes the formation of the Robison ester, are essential for the survival of many pathogenic microorganisms. As such, they represent potential targets for the development of novel antimicrobial and antiparasitic drugs.
- **Cancer Metabolism:** The altered metabolism of cancer cells, characterized by a high rate of glycolysis even in the presence of oxygen (the Warburg effect), makes the enzymes of this pathway attractive targets for anticancer therapies.
- **Inborn Errors of Metabolism:** Deficiencies in enzymes involved in glucose-6-phosphate metabolism, such as glucose-6-phosphate dehydrogenase deficiency, are the basis of several genetic diseases. Understanding the role of the Robison ester is fundamental to diagnosing and developing treatments for these conditions.

## Conclusion

The discovery of the Robison ester by Robert Robison was a triumph of meticulous experimental work and insightful scientific reasoning. It built upon the foundational discoveries of Harden and Young and provided a critical piece of the puzzle in unraveling the intricate steps of glycolysis. This fundamental knowledge of a central metabolic pathway has not only illuminated our understanding of life at the molecular level but continues to provide a fertile ground for the development of new therapeutic agents to combat a wide range of human diseases. The legacy of the Robison ester underscores the enduring power of fundamental biochemical research to drive innovation in medicine and drug discovery.

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